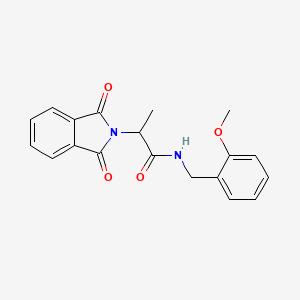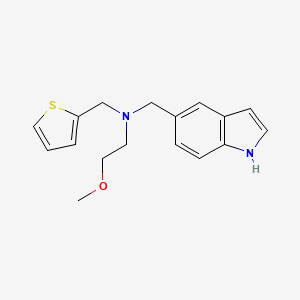
(1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine
Descripción general
Descripción
(1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine, also known as ITM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. ITM is a derivative of tryptamine and is structurally similar to other psychoactive compounds such as psilocybin and DMT. However, unlike these substances, ITM is not known to have any psychoactive effects. Instead, it has been studied for its potential use in a variety of scientific applications.
Mecanismo De Acción
The exact mechanism of action of (1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine is not yet fully understood. However, it is thought to work by binding to specific receptors in cells and tissues, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro, including the inhibition of cell growth and the induction of apoptosis (programmed cell death) in certain cancer cells. It has also been shown to modulate the activity of certain enzymes and transcription factors, which can have downstream effects on cellular processes such as DNA replication and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine for lab experiments is its relative ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of this compound is that it is not yet well-characterized in vivo, and more research is needed to fully understand its potential effects in living organisms.
Direcciones Futuras
There are a number of potential future directions for research on (1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine. One area of interest is the development of new synthetic methods for the production of this compound and related compounds. Another area of interest is the further characterization of this compound's mechanism of action and its potential use as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to understand the potential risks and benefits of this compound in vivo, as well as its potential interactions with other compounds and medications.
Aplicaciones Científicas De Investigación
(1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine has been studied for its potential use in a variety of scientific applications, including as a fluorescent probe for imaging cells and tissues, as a precursor for the synthesis of other compounds, and as a potential therapeutic agent for the treatment of various diseases. In particular, this compound has shown promise in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cells in vitro.
Propiedades
IUPAC Name |
N-(1H-indol-5-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-20-9-8-19(13-16-3-2-10-21-16)12-14-4-5-17-15(11-14)6-7-18-17/h2-7,10-11,18H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQAAYBYYRIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC2=C(C=C1)NC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4424099.png)
![N-[2-(4-morpholinyl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4424120.png)

![4-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4424125.png)
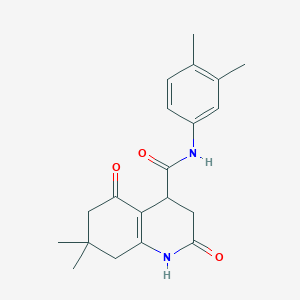

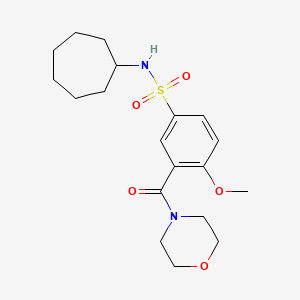
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)
![1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4424161.png)
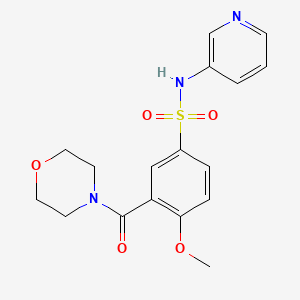
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B4424192.png)
